Dichloro(dimethylsulfonio)boron(1-)
Overview
Description
Dichloro(dimethylsulfonio)boron(1-) is a chemical compound with the molecular formula C₂H₆BCl₂S. It is a complex of boron with dimethyl sulfide and chlorine atoms. This compound is known for its unique properties and applications in various fields of science and industry.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Dichloro(dimethylsulfonio)boron(1-) can be synthesized by reacting boron trichloride (BCl₃) with dimethyl sulfide (CH₃)₂S in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions, ensuring high purity and yield. The process typically includes the use of specialized reactors and purification techniques to obtain the desired product.
Types of Reactions:
Oxidation: Dichloro(dimethylsulfonio)boron(1-) can undergo oxidation reactions to form various boron oxides.
Reduction: Reduction reactions can convert this compound into simpler boron compounds.
Substitution: Substitution reactions involve the replacement of chlorine atoms with other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Boron Oxides: Resulting from oxidation reactions.
Simpler Boron Compounds: Produced through reduction reactions.
New Substituted Compounds: Formed by substitution reactions.
Scientific Research Applications
Dichloro(dimethylsulfonio)boron(1-) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is utilized in biochemical studies to understand the role of boron in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the production of materials and chemicals that require boron as a key component.
Mechanism of Action
The mechanism by which Dichloro(dimethylsulfonio)boron(1-) exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, forming complexes with various substrates. This interaction can influence biological processes and chemical reactions, making it a valuable tool in research and industry.
Comparison with Similar Compounds
Boron Trichloride (BCl₃): A simpler boron compound without the dimethyl sulfide group.
Dichloro(dimethylsulfonio)methane: A related compound with a different organic group attached to boron.
Uniqueness: Dichloro(dimethylsulfonio)boron(1-) is unique due to its specific combination of boron, chlorine, and dimethyl sulfide, which imparts distinct chemical properties and reactivity compared to other boron compounds.
Properties
InChI |
InChI=1S/C2H6BCl2S/c1-6(2)3(4)5/h1-2H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZAKKOKLYNJKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([S+](C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BCl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693660 | |
Record name | Dichloro(hydrido)[(methylsulfanyl)methane]boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63462-42-0 | |
Record name | Dichloro(hydrido)[(methylsulfanyl)methane]boron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloroborane methyl sulfide complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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